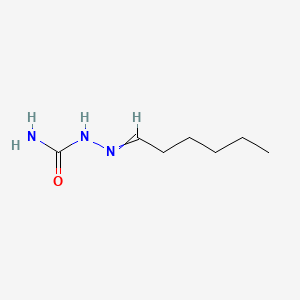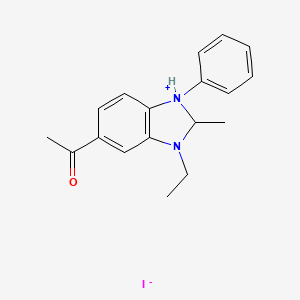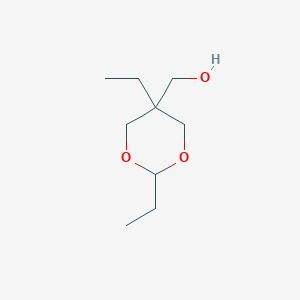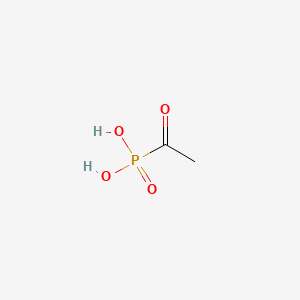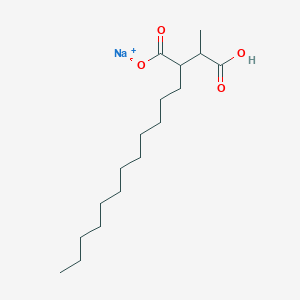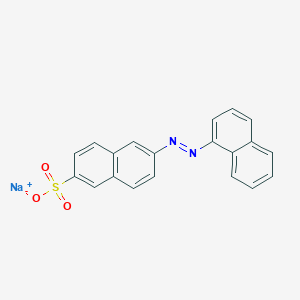![molecular formula C13H13AsN2O4 B14733800 {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-64-0](/img/structure/B14733800.png)
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid is an organic compound that contains both an arsonic acid group and an amino groupThe compound has a molecular formula of C₁₃H₁₃AsN₂O₄ and a molecular weight of 336.175 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-aminobenzoic acid with an arsonic acid derivative. One common method includes the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. This intermediate is then reacted with an arsonic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as nitration, reduction, and arsonation, followed by purification and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different arsonic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid.
Sodium arsanilate: Another arsonic acid derivative with similar chemical properties.
4-Nitrobenzoic acid: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of an arsonic acid group and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
5410-64-0 |
|---|---|
Molecular Formula |
C13H13AsN2O4 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
[4-[(4-aminobenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H13AsN2O4/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18,19)20/h1-8H,15H2,(H,16,17)(H2,18,19,20) |
InChI Key |
XPRBKKOEFYWGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


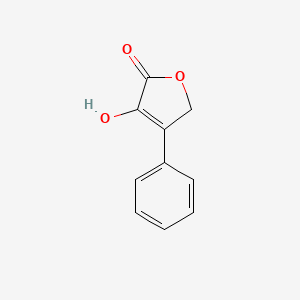
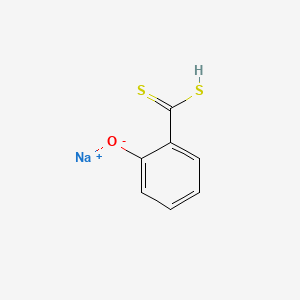
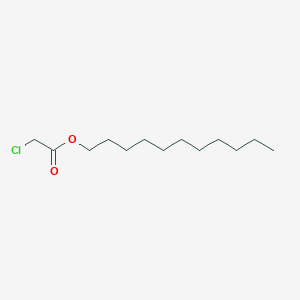
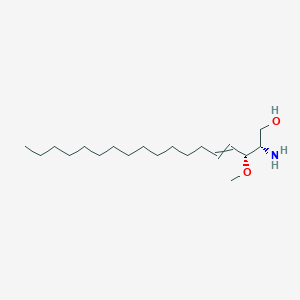
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
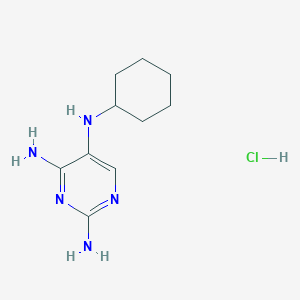
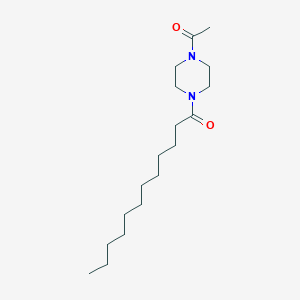
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
